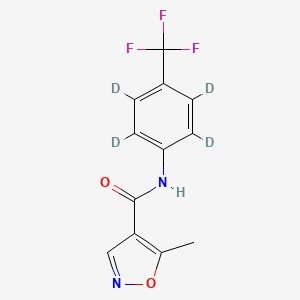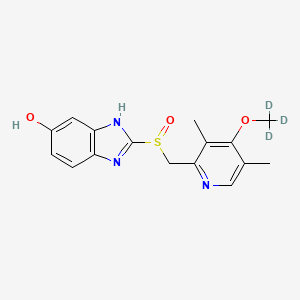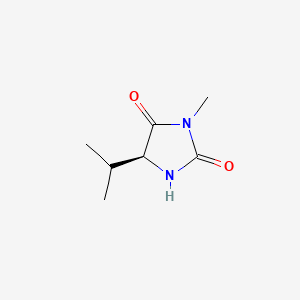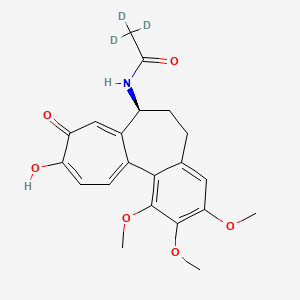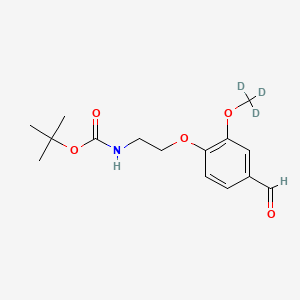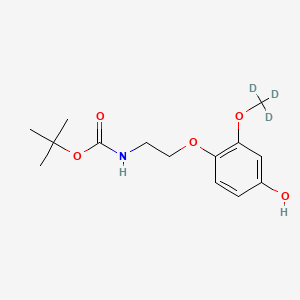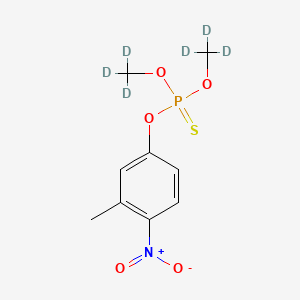
Fenitrothion-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenitrothion-d6 is the deuterium labeled Fenitrothion . Fenitrothion is one of the most widely used organophosphorus pesticides and is a cholinesterase inhibiting insecticide/acaricid . It is widely used as a broad-spectrum insecticide on cotton crops, vegetable crops, fruit crops, and field crops, especially paddy .
Molecular Structure Analysis
The molecular formula of Fenitrothion-d6 is C9H12NO5PS . The exact mass is 283.05504113 g/mol . The InChI is InChI=1S/C9H12NO5PS/c1-7-6-8 (4-5-9 (7)10 (11)12)15-16 (17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 .Scientific Research Applications
Fenitrothion shows androgen receptor antagonism, blocking dihydrotestosterone-dependent activity in a competitive manner. This suggests its potential as a pharmaceutical antiandrogen, with potency comparable to flutamide, a known pharmaceutical antiandrogen (Tamura et al., 2001).
Its impact on forest songbirds was studied, showing that fenitrothion application had sublethal and long-term consequences, affecting bird behavior and possibly populations (Millikan & Smith, 1990).
Fenitrothion's blood toxicity in Wistar rats was investigated, revealing changes in haematological, biochemical, and oxidative stress parameters. Protective effects of selenium and vitamin C against fenitrothion-induced toxicity were also explored (Milošević et al., 2017).
Novel DNA aptameric sensors were developed to detect fenitrothion, addressing the challenge of detecting its residues in the environment due to its small molecule nature (Trinh et al., 2021).
The in vitro interaction of fenitrothion with DNA was studied using voltammetric and spectroscopic methods, highlighting its potential for genotoxic effects (Ahmadi & Jafari, 2010).
Fenitrothion's testicular toxicity in rats was examined, and the protective effect of quercetin against this toxicity was explored (Saber et al., 2016).
A strain of Burkholderia was isolated for its ability to degrade fenitrothion, suggesting potential applications in bioremediation of contaminated environments (Zhang et al., 2006).
Cerium(IV) oxide decorated on reduced graphene oxide was used to develop a selective and sensitive electrochemical sensor for fenitrothion determination (Ensafi et al., 2017).
Mechanism of Action
Target of Action
Fenitrothion-d6, a deuterium-labeled variant of Fenitrothion, primarily targets cholinesterase (ChE) . Cholinesterase is an enzyme that plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve impulses at the synaptic junctions .
Mode of Action
As a cholinesterase inhibitor, Fenitrothion-d6 prevents the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal communication between nerve cells, leading to a range of neurological symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Fenitrothion-d6 is the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase . The inhibition of cholinesterase leads to an accumulation of acetylcholine, disrupting normal neuronal signaling. Additionally, Fenitrothion-d6 leads to the accumulation of nitrophenols .
Pharmacokinetics
The pharmacokinetics of Fenitrothion-d6 are influenced by its physicochemical properties and the route of administration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary molecular effect of Fenitrothion-d6 is the inhibition of cholinesterase, leading to an overstimulation of the neurons . This can result in a range of symptoms, from mild discomfort to severe neurological damage, depending on the level of exposure. At the cellular level, Fenitrothion-d6 can lead to the accumulation of nitrophenols .
Action Environment
Fenitrothion-d6, like other organophosphorus pesticides, is used in a variety of environments, including cotton crops, vegetable crops, fruit crops, and field crops . Its effectiveness can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals.
Safety and Hazards
Fenitrothion-d6, like its parent compound Fenitrothion, is toxic and should be handled with care . It should be kept away from food, drink, and animal feeding stuffs . All packages and containers should be handled carefully to minimize spills . The formation of mists should be avoided . Contact with skin and eyes should be avoided . If swallowed, medical attention should be sought immediately .
properties
IUPAC Name |
(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLGFHPUIJIMJ-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661971 |
Source


|
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenitrothion-d6 | |
CAS RN |
203645-59-4 |
Source


|
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

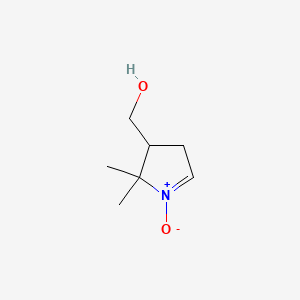
![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
